1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound features a piperazine ring substituted with a 1,2,4-oxadiazole moiety, which enhances its potential biological activity. The oxadiazole ring is recognized for its role in various medicinal applications due to its ability to interact with biological targets.
The compound can be synthesized through various methods involving piperazine and oxadiazole derivatives. Research into related compounds has highlighted the significance of piperazine derivatives in drug development, particularly in the context of their biological activities and therapeutic potentials .
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride is classified as a piperazine derivative and a heterocyclic compound due to the presence of the oxadiazole ring. Its structure suggests potential applications in pharmacology, particularly in developing agents targeting specific receptors or enzymes .
The synthesis of 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride typically involves multi-step reactions that may include:
Technical details often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity .
The molecular formula for 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride is C_{15}H_{19}N_{3}O_{2}·HCl. Its structure consists of:
Key structural data includes bond lengths and angles that are typical for piperazine and oxadiazole systems. The presence of nitrogen and oxygen atoms contributes to its potential reactivity and interaction with biological targets .
The compound can undergo various chemical reactions typical of both piperazines and oxadiazoles:
Technical details regarding these reactions often involve specific conditions such as catalysts or solvents that facilitate desired transformations .
The mechanism of action for 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride is not fully elucidated but may involve:
Data from related studies suggest that compounds with similar structures often exhibit interactions with muscarinic receptors or other neurotransmitter systems .
The physical properties of 1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride include:
Chemical properties encompass stability under various conditions (e.g., temperature, light), reactivity with acids/bases, and potential degradation pathways. Relevant data indicate that derivatives of oxadiazoles generally exhibit good thermal stability but may be sensitive to hydrolysis under acidic conditions .
1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride has potential applications in:
The versatility of piperazine derivatives makes them valuable in medicinal chemistry and drug discovery processes .
The 1,2,4-oxadiazole heterocycle, first synthesized in 1884, remained largely unexplored until the mid-20th century when its biological potential was recognized. This five-membered ring containing one oxygen and two nitrogen atoms exhibits exceptional bioisosteric properties, serving as a metabolically stable replacement for ester and amide functionalities in drug design. Its structural resemblance facilitates hydrogen bonding while resisting hydrolytic degradation, enhancing drug stability and bioavailability [2] [6].
The first therapeutic application emerged in the 1960s with the cough suppressant oxolamine, validating 1,2,4-oxadiazole as a viable pharmacophore. Subsequent decades witnessed accelerated diversification, yielding drugs like the antiviral pleconaril, anxiolytic fasiplon, and muscular dystrophy drug ataluren. Notably, the discovery of natural 1,2,4-oxadiazoles—phidianidines (sea slug alkaloids) and quisqualic acid (plant-derived)—demonstrated evolutionary optimization of this scaffold for biological activity, particularly cytotoxicity and receptor agonism [2].
Recent advances (2015–2024) reveal a doubling in research output, driven by the scaffold’s versatility in targeting diverse pathologies:
Table 1: Clinically Approved 1,2,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Category | Key Target/Mechanism | Approval Year |
---|---|---|---|
Oxolamine | Cough suppressant | Airway sensory nerves | 1960s |
Pleconaril | Antiviral | Picornavirus capsid binding | 2000s |
Zibotentan (trial) | Anticancer (prostate) | Endothelin receptor antagonist | Phase III |
Ataluren | Duchenne muscular dystrophy | Nonsense mutation readthrough | 2014 (EU) |
Fasiplon | Anxiolytic | GABA-A receptor partial agonist | 2000s |
The hybrid compound 1-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine hydrochloride (MW: 308.81 g/mol, Formula: C₁₅H₂₁ClN₄O) integrates two pharmacologically privileged components: a piperazine ring and a benzyl group [1] [7] [10].
Piperazine’s Role:
Benzyl Group Contributions:
In the target compound, the ethyl tether between oxadiazole and piperazine provides rotational freedom, while the 3-benzyl group anchors hydrophobic interactions. This architecture balances rigidity and flexibility—critical for selective target binding [7] [10].
Hybrid molecular design merges pharmacophores to exploit multi-target engagement or synergistic activity. The fusion of 1,2,4-oxadiazole with piperazine addresses limitations of individual scaffolds:
Recent anticancer hybrids demonstrate this strategy’s efficacy. Imidazole-oxadiazole-piperazine conjugates exhibited sub-micromolar cytotoxicity (IC₅₀: 7.51–33.67 μM) against breast (MDA-MB-231), pancreatic (MIA PaCa-2), and prostate (DU-145) cancers. Lead compound 5w (Table 2) induced G₂/M arrest by downregulating cyclin B1/CDK1, validating piperazine’s role in cell-cycle modulation [3] [4].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: